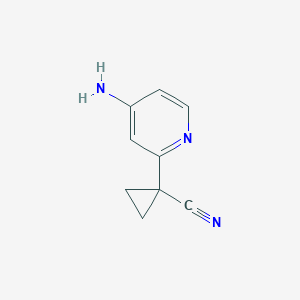
3-(1H-Imidazol-1-yl)-1-methylpyrrolidine-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Imidazol-1-yl)-1-methylpyrrolidine-3-carboxylicacid is a compound that features both imidazole and pyrrolidine moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyrrolidine is a saturated five-membered ring containing one nitrogen atom. The combination of these two structures in a single molecule provides unique chemical and biological properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)-1-methylpyrrolidine-3-carboxylicacid typically involves the condensation of imidazole derivatives with pyrrolidine derivatives. One common method is the reaction of 1-methylpyrrolidine-3-carboxylic acid with imidazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Imidazol-1-yl)-1-methylpyrrolidine-3-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: 3-(1H-Imidazol-1-yl)-1-methylpyrrolidine-3-methanol.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
3-(1H-Imidazol-1-yl)-1-methylpyrrolidine-3-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(1H-Imidazol-1-yl)-1-methylpyrrolidine-3-carboxylicacid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with biological membranes, affecting their integrity and function .
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazole-4-carboxylic acid: Another imidazole derivative with similar biological activities.
1-Methylimidazole: Shares the imidazole ring but lacks the pyrrolidine moiety.
Pyrrolidine-3-carboxylic acid: Contains the pyrrolidine ring but lacks the imidazole moiety.
Uniqueness
3-(1H-Imidazol-1-yl)-1-methylpyrrolidine-3-carboxylicacid is unique due to the presence of both imidazole and pyrrolidine rings in a single molecule. This dual functionality provides a broader range of chemical reactivity and biological activity compared to compounds containing only one of these rings .
Propiedades
Fórmula molecular |
C9H13N3O2 |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
3-imidazol-1-yl-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-11-4-2-9(6-11,8(13)14)12-5-3-10-7-12/h3,5,7H,2,4,6H2,1H3,(H,13,14) |
Clave InChI |
YJUMEBQIHVQVQQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1)(C(=O)O)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13125743.png)


![Methyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B13125758.png)
![4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B13125771.png)
![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13125776.png)







